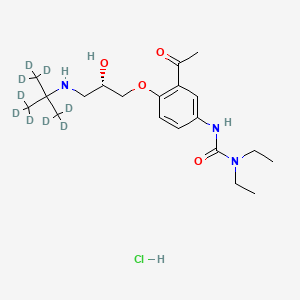

(S)-(-)-Celiprolol-d9 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Celiprolol is a medication used to treat high blood pressure and heart conditions. It belongs to a class of drugs known as beta blockers, which work by blocking the action of certain natural chemicals in your body such as epinephrine on the heart and blood vessels. This effect reduces heart rate, blood pressure, and strain on the heart. The “d9” in the name suggests that this is a deuterated form of celiprolol, meaning it contains deuterium (heavy hydrogen) instead of regular hydrogen, which can be used in research to study the drug’s behavior in the body .

Synthesis Analysis

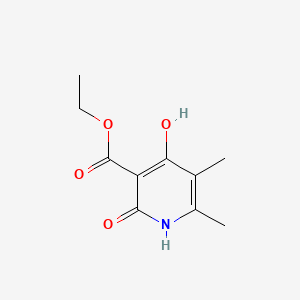

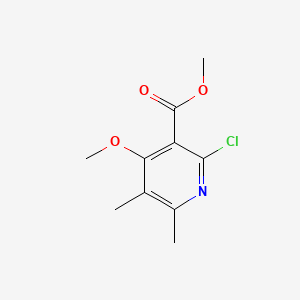

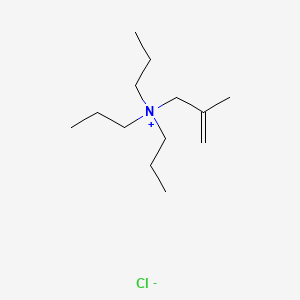

The synthesis of celiprolol likely involves complex organic chemistry reactions. Unfortunately, without specific information or references to the synthesis of “(S)-(-)-Celiprolol-d9 Hydrochloride”, it’s difficult to provide a detailed analysis .Molecular Structure Analysis

The molecular structure of a compound like “(S)-(-)-Celiprolol-d9 Hydrochloride” would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis

Celiprolol, like other beta blockers, doesn’t undergo significant chemical reactions under normal physiological conditions. It acts by binding to beta-adrenergic receptors, not by undergoing or causing chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-(-)-Celiprolol-d9 Hydrochloride” would depend on its specific molecular structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Aplicaciones Científicas De Investigación

Cardiovascular Health and Therapeutic Applications

Celiprolol Hydrochloride, a beta-blocker with selective adrenoceptor modulation, has shown promise in improving cardiovascular health. Its unique pharmacological profile, acting as a β1-adrenoceptor antagonist with partial β2 agonist activity, has been leveraged in several clinical scenarios:

- Enhancing Endothelial Function: Celiprolol Hydrochloride improved endothelial function in diabetic rats, suggesting potential benefits in managing diabetic vascular complications by restoring NO-dependent relaxation and reducing TNFα levels (Hayashi et al., 2007).

- Pharmacokinetics and Efficacy in the Elderly: Studies assessing the pharmacokinetics, efficacy, and safety profile of Celiprolol in elderly patients with hypertension have demonstrated its effective blood pressure reduction with a favorable safety profile, highlighting its suitability for this demographic (Lamon, 2004).

Pharmacological Studies and Drug Synthesis

Research has also delved into the synthesis and characterization of Celiprolol Hydrochloride, providing insights into its chemical properties and stability:

- Degradation and Stability Analysis: Detailed studies on the degradation products of Celiprolol Hydrochloride under various conditions have elucidated its stability profile, contributing to better formulation strategies (Sahu et al., 2021).

- Improved Synthesis Methods: Innovations in the synthesis of Celiprolol Hydrochloride, aiming for higher yield and environmental friendliness, have been reported, indicating advancements in manufacturing processes (Ji et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-CGYOIASKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-Celiprolol-d9 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)